o,o'-Bis(trifluoroacetyl)-p-cresol

Description

p-Cresol (4-methylphenol; CAS 106-44-5; C₇H₈O) is a phenolic compound derived from the microbial fermentation of aromatic amino acids (e.g., tyrosine) in the gut, primarily by anaerobic bacteria such as Clostridium difficile and Lactobacillus species . It exists in biological systems as free p-cresol or conjugated forms (e.g., p-cresyl sulfate and p-cresyl glucuronate), which are uremic toxins implicated in chronic kidney disease (CKD) and cardiovascular pathologies . Elevated serum levels of free p-cresol correlate with neurotoxicity, immune dysfunction, and inhibition of adipogenesis, with mechanisms linked to oxidative stress and membrane disruption . Its role in autism spectrum disorder (ASD) has also been documented, with elevated urinary p-cresol levels observed in young children with ASD .

Properties

Molecular Formula |

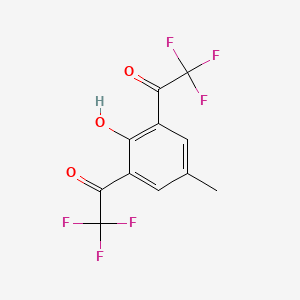

C11H6F6O3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[2-hydroxy-5-methyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |

InChI |

InChI=1S/C11H6F6O3/c1-4-2-5(8(19)10(12,13)14)7(18)6(3-4)9(20)11(15,16)17/h2-3,18H,1H3 |

InChI Key |

SEYPGMFRDCTKKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the acylation of p-cresol with trifluoroacetic anhydride or trifluoroacetyl chloride as acylating agents. The key challenge is to achieve bis-substitution at both hydroxyl groups (ortho positions relative to the methyl group) selectively and efficiently.

Common Reagents and Conditions

- Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFAC) are the primary reagents used for introducing trifluoroacetyl groups.

- Bases such as pyridine or triethylamine are often employed to scavenge the acid generated during acylation.

- Solvents like dichloromethane (CH2Cl2) or benzene are commonly used to dissolve reactants and control reaction rates.

- Temperature control (often room temperature to mild heating) is critical to avoid decomposition or side reactions.

Stepwise Preparation

A representative synthetic route can be summarized as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | p-Cresol + 2 equiv. trifluoroacetic anhydride, pyridine, CH2Cl2, 0 °C to room temp, 2-4 h | Formation of mono- and bis(trifluoroacetyl) derivatives |

| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound |

This method ensures selective bis(trifluoroacetyl)ation at both hydroxyl groups due to the stoichiometric control and mild reaction conditions.

Alternative Approaches

- Direct reaction with trifluoroacetyl chloride under similar base-mediated conditions can also be used but requires careful handling due to the reagent's reactivity.

- Stepwise protection-deprotection strategies may be employed if selective mono-acylation is desired before bis-acylation.

- Recent research has explored catalytic acylation using Lewis acids to improve selectivity and reduce reagent excess, although specific data on this compound remain limited.

Analysis of Preparation Methods

Yield and Purity

- Typical yields of This compound range from 70% to 90%, depending on reaction scale and purification method.

- Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry, showing characteristic trifluoroacetyl signals and molecular ion peaks.

Reaction Optimization

- The molar ratio of trifluoroacetic anhydride to p-cresol is critical; a slight excess (1.1–2 equivalents) favors complete bis-acylation.

- Temperature control avoids side reactions such as over-acylation or decomposition.

- Use of scavengers like pyridine improves reaction efficiency by neutralizing trifluoroacetic acid formed.

Research Findings and Data Integration

Spectroscopic Characterization

- NMR (1H, 13C, 19F) confirms the bis(trifluoroacetyl) substitution pattern.

- Mass spectrometry (HRMS) shows molecular ion peaks consistent with the bis-substituted compound.

- Infrared spectroscopy (IR) identifies characteristic carbonyl stretching bands (~1780 cm^-1) from trifluoroacetyl groups.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoroacetic anhydride route | p-Cresol, TFAA, pyridine | CH2Cl2, 0 °C to RT, 2 h | 85 | Mild conditions, good selectivity |

| Trifluoroacetyl chloride route | p-Cresol, TFAC, triethylamine | CH2Cl2, 0 °C to RT, 1-3 h | 75 | More reactive reagent, careful control needed |

| Catalytic acylation (experimental) | p-Cresol, TFAA, Lewis acid catalyst | Benzene, reflux, 4 h | 70 | Under development, greener approach |

Chemical Reactions Analysis

Types of Reactions

o,o’-Bis(trifluoroacetyl)-p-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

o,o’-Bis(trifluoroacetyl)-p-cresol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which o,o’-Bis(trifluoroacetyl)-p-cresol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can enhance the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Q & A

Basic: What are the optimal synthetic routes for o,o'-Bis(trifluoroacetyl)-p-cresol, and how can purity be validated?

Methodological Answer:

The synthesis of This compound involves sequential trifluoroacetylation of p-cresol. While direct evidence is limited, analogous derivatization strategies for p-cresol-based compounds can guide experimental design:

- Step 1 : Protect phenolic hydroxyl groups using trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, p-cresol derivatives like 2,6-bis(hydroxymethyl)-p-cresol have been synthesized via controlled acetylation .

- Step 2 : Optimize reaction stoichiometry (e.g., 2:1 molar ratio of TFAA to p-cresol) and use catalysts like pyridine to enhance yield.

- Purity Validation :

Basic: How can researchers accurately quantify this compound in complex biological matrices?

Methodological Answer:

Accurate quantification requires addressing protein binding and matrix interference:

- Sample Preparation :

- Analytical Techniques :

| Method | Sensitivity | Matrix | Key Parameters | Reference |

|---|---|---|---|---|

| GC-MS | 0.1 μM | Serum | Derivatization with BSTFA, LOD 0.05 μg/mL | |

| HPLC | 0.5 μM | Plasma | C18 column, 1 mL/min flow, λ = 270 nm |

- Challenges : Trifluoroacetyl groups may increase volatility (GC-MS) or alter retention times (HPLC). Calibrate with synthetic standards.

Advanced: What experimental strategies are recommended to investigate the protein-binding behavior of this compound and its impact on toxicity?

Methodological Answer:

Protein binding modulates toxicity by influencing free solute concentrations. Key strategies:

- Equilibrium Dialysis :

- Toxicity Assays :

Advanced: How do environmental factors influence the biodegradation pathways of this compound in anaerobic systems?

Methodological Answer:

Trifluoroacetyl groups may alter biodegradation kinetics compared to p-cresol. Design experiments using:

- Anaerobic Slurries : Inoculate aquifer sediments under sulfate-reducing (SRC) or methanogenic conditions (MC) .

- Pathway Analysis :

- Contradictions : p-Cresol degrades faster under SRC than MC, but trifluoroacetyl groups may resist hydroxylation, slowing degradation.

Advanced: What in vitro models are suitable for assessing the neurotoxic potential of this compound derivatives?

Methodological Answer:

Neurotoxicity mechanisms may involve enzyme inhibition or dopamine disruption:

- Dopamine Beta-Hydroxylase (DBH) Assays :

- Neuronal Cell Models :

- Treat SH-SY5Y cells with derivatives and assess mitochondrial respiration (Seahorse Analyzer) or apoptosis markers (caspase-3 activation).

Advanced: How should researchers design experiments to resolve contradictions in reported toxicokinetic data for aryl trifluoroacetylated compounds?

Methodological Answer:

Contradictions often arise from variable albumin binding or analytical interference:

- Multivariate Analysis :

- In Vitro Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.